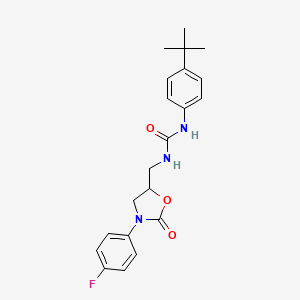
1-(4-(Tert-butyl)phenyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(Tert-butyl)phenyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea is a useful research compound. Its molecular formula is C21H24FN3O3 and its molecular weight is 385.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-(Tert-butyl)phenyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant studies and data.
- Molecular Formula : C22H26FN3O2
- Molecular Weight : 399.46 g/mol
- CAS Number : 125971-95-1
Biological Activity Overview
The compound exhibits a range of biological activities attributed to its unique structure, particularly the urea and oxazolidinone moieties. These functionalities are known to interact with various biological targets, leading to diverse pharmacological effects.
Antimicrobial Activity
Research indicates that urea derivatives, including the target compound, show significant antimicrobial properties. A study highlighted the efficacy of similar compounds against various bacterial strains, including resistant strains like MRSA. The mechanism is believed to involve disruption of bacterial cell wall synthesis, which is critical for bacterial survival .
Table 1: Antimicrobial Activity Against Selected Strains
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 12.5 µg/mL |
| Similar Urea Derivative | E. coli | 25 µg/mL |
| Similar Urea Derivative | Pseudomonas aeruginosa | 20 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound's structure allows it to inhibit specific cancer cell lines effectively. For instance, it exhibited notable cytotoxicity against human breast cancer cells (MDA-MB-231) with an IC50 value of approximately 15 µM .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| A549 (Lung) | 21 |
| HeLa (Cervical) | 18 |
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and interact with target proteins. The oxazolidinone ring enhances its binding affinity to DNA and RNA polymerases, which are crucial for cellular replication and transcription processes .
Case Studies
-
Case Study on Anticancer Efficacy :
In a study involving the use of this compound on various cancer cell lines, it was found that treatment led to apoptosis in MDA-MB-231 cells, suggesting a potential pathway for therapeutic application in breast cancer treatment . -
Antimicrobial Resistance Study :
Another investigation focused on the antimicrobial properties against resistant strains of bacteria showed that the compound could effectively inhibit growth at lower concentrations compared to traditional antibiotics .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c1-21(2,3)14-4-8-16(9-5-14)24-19(26)23-12-18-13-25(20(27)28-18)17-10-6-15(22)7-11-17/h4-11,18H,12-13H2,1-3H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYOZOBQYQAAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














